molecular formula C19H19ClN6O B2691232 (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-17-3

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone

Numéro de catalogue B2691232
Numéro CAS: 1396880-17-3
Poids moléculaire: 382.85
Clé InChI: YXYYIPKICDBVQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone, also known as BCTM, is a synthetic compound that belongs to the piperazine family. It has gained significant attention due to its potential applications in scientific research.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

The compound, alongside a series of arylisoxazole‐phenylpiperazines, has been investigated for its potential as a selective acetylcholinesterase (AChE) inhibitor, demonstrating potent activity. This research is significant for developing treatments targeting neurological disorders such as Alzheimer's disease. Notably, certain derivatives within this series showed no inhibitory activity against butyrylcholinesterase (BChE), indicating their specificity for AChE. Kinetic and docking studies suggest these compounds interact with both the catalytic and peripheral anionic sites of AChE and BChE. One compound, in particular, exhibited additional BACE1 inhibitory activity, with potential implications for Alzheimer's disease treatment (Saeedi et al., 2019).

Antimicrobial Activity

New derivatives have been synthesized and evaluated for their antimicrobial efficacy. The in vitro studies against various bacterial and fungal strains indicate variable and modest activity, highlighting the potential use of these compounds in developing new antimicrobial agents. The structural confirmation of these compounds was achieved through elemental analysis and spectral studies, providing a foundation for further investigation into their therapeutic applications (Patel, Agravat, & Shaikh, 2011).

Central Nervous System Receptor Affinity

Another avenue of research involves the synthesis of novel EPC (expected pharmacological concentration) compounds derived from (S)-serine, leading to the discovery of molecules with promising interactions with central nervous system receptors. This includes potential therapeutic applications for compounds demonstrating affinity for sigma 1-receptors, highlighting the broad scope of neurological targets these compounds could address (Beduerftig, Weigl, & Wünsch, 2001).

Neuroprotective Properties

Research into the neuroprotective capabilities of certain compounds within this chemical class has been explored, particularly concerning their efficacy in protecting against Aβ-induced neurotoxicity in cellular models. This line of investigation is crucial for developing potential treatments for neurodegenerative conditions such as Alzheimer's disease, where Aβ plaques play a significant pathological role (Saeedi et al., 2019).

Antifungal Activity

The synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been carried out, revealing significant antifungal activity. This suggests the potential for these compounds in treating fungal infections, with specific derivatives showing promising efficacy (Lv et al., 2013).

Propriétés

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYYIPKICDBVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.